Diphenhydramine-d3
Overview
Description
Diphenhydramine-d3 is a deuterated form of diphenhydramine, an antihistamine commonly used to treat allergies, insomnia, and motion sickness. The deuterium atoms replace three hydrogen atoms in the diphenhydramine molecule, making it useful as an internal standard in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenhydramine-d3 involves the incorporation of deuterium atoms into the diphenhydramine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of diphenhydramine with deuterated methyl iodide (CD3I) in the presence of a base, such as potassium carbonate, to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often employing advanced techniques such as continuous-flow reactors and real-time analytical monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diphenhydramine-d3 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diphenhydramine derivatives
Scientific Research Applications
Diphenhydramine-d3 is widely used in scientific research due to its stability and isotopic labeling. Applications include:
Chemistry: Used as an internal standard in mass spectrometry for quantifying diphenhydramine in various samples.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of diphenhydramine.
Medicine: Utilized in clinical toxicology and forensic analysis to detect diphenhydramine in biological samples.
Industry: Applied in quality control and validation of pharmaceutical formulations containing diphenhydramine .
Mechanism of Action
Diphenhydramine-d3, like diphenhydramine, exerts its effects primarily through antagonism of H1 histamine receptors. This action blocks the effects of histamine, reducing symptoms of allergic reactions such as itching, swelling, and vasodilation. Additionally, this compound may interact with other neurotransmitter systems, including dopamine, norepinephrine, and serotonin, contributing to its sedative and antiemetic properties .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: The non-deuterated form, widely used as an antihistamine.
Doxylamine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A less sedative antihistamine used for allergy relief
Uniqueness
Diphenhydramine-d3 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise quantification and tracking in complex biological matrices, providing an advantage over non-deuterated analogs .
Properties
IUPAC Name |
2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUWRFHKOJYTH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016190 | |
Record name | Diphenhydramine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170082-18-5 | |
Record name | Diphenhydramine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170082-18-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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